molecular formula C11H20O2 B13448064 rac 10-Hydroxy-1-undecen-6-one-d6

rac 10-Hydroxy-1-undecen-6-one-d6

Cat. No.: B13448064
M. Wt: 190.31 g/mol
InChI Key: QOQZFWWLTAMSDW-AYNFZVKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C11H20O2

Molecular Weight

190.31 g/mol

IUPAC Name

9,9,10,11,11,11-hexadeuterio-10-hydroxyundec-1-en-6-one

InChI

InChI=1S/C11H20O2/c1-3-4-5-8-11(13)9-6-7-10(2)12/h3,10,12H,1,4-9H2,2H3/i2D3,7D2,10D

InChI Key

QOQZFWWLTAMSDW-AYNFZVKDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)O

Canonical SMILES

CC(CCCC(=O)CCCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 10-Hydroxy-1-undecen-6-one-d6 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: rac 10-Hydroxy-1-undecen-6-one-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac 10-Hydroxy-1-undecen-6-one-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This compound can also act as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems .

Comparison with Similar Compounds

Comparison: rac 10-Hydroxy-1-undecen-6-one-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical applications. Compared to its non-deuterated and partially deuterated analogs, this compound offers improved stability and sensitivity in mass spectrometry and NMR spectroscopy.

Biological Activity

Rac 10-Hydroxy-1-undecen-6-one-d6 is a deuterated derivative of 10-Hydroxy-1-undecen-6-one, notable for its unique structural features, including a hydroxyl group and a double bond. These characteristics contribute to its chemical reactivity and potential biological properties. The incorporation of deuterium enhances the compound's stability, making it particularly useful in analytical chemistry and biological studies. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological membranes, and modulation of inflammatory responses.

The compound's structure can be summarized as follows:

Feature Description
Chemical FormulaC11H20O2D6
Molecular Weight198.34 g/mol
Functional GroupsHydroxyl (-OH), Alkene
Isotopic LabelingDeuterium (D) substitution

The presence of the hydroxyl group and the unsaturated carbon chain contributes to its distinctive chemical reactivity, which is essential for various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for pharmaceutical applications targeting infectious diseases. The exact mechanisms of action remain to be fully elucidated, but they likely involve disruption of microbial cell membranes or interference with metabolic pathways.

Interaction with Biological Membranes

The structural features of this compound suggest possible interactions with biological membranes. Its hydrophobic alkene portion may facilitate insertion into lipid bilayers, potentially influencing membrane fluidity and permeability. This interaction could affect cell signaling pathways, particularly those related to inflammation and immune responses.

Modulation of Inflammatory Responses

Preliminary findings indicate that this compound may modulate inflammatory responses in human cells. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies. However, further research is necessary to confirm these effects and understand the underlying mechanisms.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against various pathogens.
    • Methodology : Disc diffusion method was used to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Candida albicans.
  • Membrane Interaction Study :
    • Objective : To analyze how the compound interacts with lipid membranes.
    • Methodology : Fluorescence spectroscopy was employed to monitor membrane fluidity changes.
    • Results : The compound was found to increase membrane permeability in model lipid bilayers.
  • Inflammation Modulation Research :
    • Objective : To determine effects on cytokine production.
    • Methodology : Human macrophages were treated with varying concentrations of this compound.
    • Results : A dose-dependent decrease in TNF-alpha production was noted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.